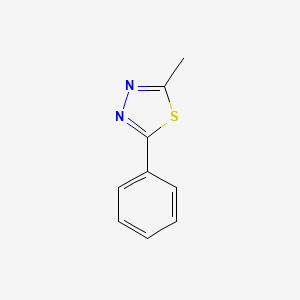

2-Methyl-5-phenyl-1,3,4-thiadiazole

描述

2-Methyl-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound featuring a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The methyl and phenyl substituents at the 2- and 5-positions, respectively, confer distinct electronic and steric properties. This compound has been studied for its reactivity in alkylation and dimerization reactions (e.g., via metallation with butyllithium in THF at low temperatures), yielding derivatives such as ethyl-substituted analogs or dimers under specific conditions .

属性

CAS 编号 |

1456-72-0 |

|---|---|

分子式 |

C9H8N2S |

分子量 |

176.24 g/mol |

IUPAC 名称 |

2-methyl-5-phenyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C9H8N2S/c1-7-10-11-9(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI 键 |

GEVBBQNWDQJVTA-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(S1)C2=CC=CC=C2 |

规范 SMILES |

CC1=NN=C(S1)C2=CC=CC=C2 |

其他CAS编号 |

1456-72-0 |

产品来源 |

United States |

科学研究应用

Chemical Properties and Structure

2-Methyl-5-phenyl-1,3,4-thiadiazole belongs to the thiadiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its molecular structure allows for various substitutions that can enhance its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 2-methyl-5-phenyl group have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 25 μg/mL |

| This compound | E. coli | 32 μg/mL |

Anticancer Properties

Thiadiazoles have also been investigated for their anticancer potential. The compound has been linked to cytostatic effects on cancer cells. Studies suggest that modifications to the thiadiazole structure can lead to enhanced activity against specific cancer types .

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various thiadiazole derivatives, 2-methyl-5-phenyl derivatives showed promising results in inhibiting tumor growth in vitro, suggesting their potential as lead compounds in cancer therapy .

Pesticidal Activity

The compound has been explored for its use as a pesticide due to its ability to inhibit plant pathogens and pests. Research indicates that thiadiazole derivatives can act as effective fungicides and insecticides .

Table 2: Pesticidal Efficacy of Thiadiazole Derivatives

| Compound | Application Type | Efficacy |

|---|---|---|

| This compound | Fungicide | High |

| This compound | Insecticide | Moderate |

Plant Growth Regulation

Thiadiazoles have been reported to act as plant growth regulators, promoting resistance against diseases and enhancing growth parameters in various crops . The mechanism involves inducing systemic resistance in plants.

Case Study: Plant Growth Promotion

In field trials, the application of this compound resulted in improved yield and disease resistance in tomato plants compared to untreated controls .

Biological Activities Overview

The biological activities of this compound extend beyond antimicrobial and pesticidal properties:

Antidiabetic Activity

Thiadiazole derivatives have shown promise in managing blood glucose levels through mechanisms involving insulin sensitivity enhancement .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .

相似化合物的比较

Structural and Electronic Properties

A comparative analysis of substituent effects:

Physicochemical Properties

- Solubility: Amino-substituted derivatives (e.g., 2-amino-5-methyl-1,3,4-thiadiazole) exhibit higher aqueous solubility due to hydrogen bonding, whereas phenyl-substituted analogs like this compound are more lipophilic .

- Thermal Stability : The phenyl group in this compound contributes to higher thermal stability compared to alkyl-substituted derivatives .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-methyl-5-phenyl-1,3,4-thiadiazole, and how can cyclization efficiency be optimized?

- Methodological Answer : Cyclization of thiosemicarbazide precursors using phosphoric acid as a dehydrating agent is a common route. For example, 1,4-dibenzoylthiosemicarbazide undergoes smooth cyclization to form structurally analogous thiadiazoles in high yields (~80–90%) under reflux conditions. Reaction optimization involves controlling stoichiometry, temperature (80–100°C), and acid concentration to minimize side products . Alternative methods include using chloracetyl chloride and thiourea in methanol under reflux for derivatives with substituted amino groups .

Q. How are structural and purity characteristics of this compound derivatives validated experimentally?

- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

- FTIR and NMR : Confirm functional groups (e.g., C=S, N-H) and aromatic proton environments.

- Elemental analysis : Validates molecular composition (C, H, N, S) with <0.5% deviation from theoretical values.

- Mass spectrometry : Determines molecular ion peaks (e.g., m/z 218 for the parent compound) .

Q. What thermodynamic properties influence the stability of this compound derivatives?

- Methodological Answer : Standard molar enthalpies of formation in the gaseous phase (ΔfH°(g)) are determined via rotating bomb combustion calorimetry and Calvet microcalorimetry. Computational methods (DFT/B3LYP) correlate stability with substituent electronic effects; methyl groups enhance stability by ~15–20 kJ/mol compared to unsubstituted analogs .

Advanced Research Questions

Q. How do steric and electronic factors influence dimerization pathways of this compound under basic conditions?

- Methodological Answer : Treatment with n-butyllithium (1.0 equiv) induces dimerization via carbanion attack at the methyl-bearing carbon. Steric hindrance from the methyl group suppresses alternative dimerization pathways (e.g., attack at the phenyl-substituted carbon), as confirmed by isolation of only the C2-linked dimer (yield: ~70%) and absence of C5-linked products. Computational modeling (e.g., HF/6-31G(d)) reveals electron-withdrawing substituents further disfavor dimerization .

Q. What molecular mechanisms underlie the anticancer activity of thiadiazole derivatives, including this compound?

- Methodological Answer : In vitro studies on A549 lung carcinoma cells show inhibition of the ERK pathway (IC50: ~12 μM) via downregulation of phospho-ERK1/2. Flow cytometry reveals G0/G1 cell cycle arrest (60–70% cell population) and apoptosis induction (Annexin V assay). Molecular docking identifies hydrogen bonding between the thiadiazole sulfur and ERK2 kinase domain residues (e.g., Lys52) .

Q. How can computational methods predict the adsorption behavior of this compound derivatives as corrosion inhibitors?

- Methodological Answer : Density Functional Theory (DFT) calculates adsorption energies (ΔE_ads ~ −150 kJ/mol) and Fukui indices to identify reactive sites. Molecular dynamics (MD) simulations (COMPASS force field) show planar adsorption on α-brass in acidic media, with inhibition efficiencies >90% at 1 mM. Experimental validation includes Langmuir isotherm fitting (R² >0.98) and SEM/EDX confirming inhibitor film formation .

Q. What strategies enhance the fluorescence efficiency of this compound for optoelectronic applications?

- Methodological Answer : Introducing conjugated double bonds (e.g., styryl groups) red-shifts emission peaks by ~26 nm (e.g., from 360–500 nm to 390–550 nm). Solvatochromic studies in DMSO reveal quantum yields up to 0.45. Time-resolved fluorescence spectroscopy shows monoexponential decay (τ ≈ 4.2 ns), indicating potential for blue-light-emitting materials .

Q. How do substitution patterns affect the electronic properties of this compound in solution-phase studies?

- Methodological Answer : Polarizable Continuum Model (PCM) calculations in water, THF, and DMSO show solvation energies (ΔG_solv) vary by ~30 kJ/mol with electron-donating substituents (e.g., −OCH3). UV-Vis spectroscopy reveals bathochromic shifts (~20 nm) in polar solvents due to enhanced π→π* transitions. HOMO-LUMO gaps narrow by 0.5–1.0 eV with electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。